molecular formula C21H27NO5S B12689715 Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate CAS No. 67299-45-0

Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate

Katalognummer: B12689715
CAS-Nummer: 67299-45-0
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: RHIBZVZOMYLKGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate is a complex organic compound with the chemical formula C20H27NO4S It is known for its unique structure, which includes a benzyl group, an ammonium group, a toluenesulfonate group, and a cyclohexanecarboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexanecarboxylate derivative, followed by the introduction of the toluenesulfonate group. The final step involves the addition of the benzyl and ammonium groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step of the reaction, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired outcome and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other substituted cyclohexanecarboxylates and toluenesulfonates, such as:

  • Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate analogs with different substituents.
  • Other cyclohexanecarboxylate derivatives with varying functional groups.

Uniqueness

Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific studies.

Eigenschaften

CAS-Nummer

67299-45-0

Molekularformel

C21H27NO5S

Molekulargewicht

405.5 g/mol

IUPAC-Name

4-methylbenzenesulfonate;(4-phenylmethoxycarbonylcyclohexyl)azanium

InChI

InChI=1S/C14H19NO2.C7H8O3S/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,12-13H,6-10,15H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

RHIBZVZOMYLKGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CC(CCC1C(=O)OCC2=CC=CC=C2)[NH3+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.